2-Methyl-6-propionylamino-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-propionylamino-benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a methyl group at the 2-position and a propionylamino group at the 6-position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-propionylamino-benzoic acid can be achieved through several synthetic routes. One common method involves the nitration of benzoic acid, followed by reduction and subsequent acylation to introduce the propionylamino group. The reaction conditions typically involve the use of nitric acid for nitration, followed by catalytic hydrogenation for reduction, and finally, acylation using propionyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-propionylamino-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions often use reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2-Methyl-6-propionylamino-benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-6-propionylamino-benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoic acid: Lacks the propionylamino group, making it less versatile in certain applications.
6-Propionylamino-benzoic acid: Lacks the methyl group, which may affect its reactivity and properties.
2-Methyl-4-propionylamino-benzoic acid: Similar structure but with the propionylamino group at a different position, leading to different chemical behavior.
Uniqueness
2-Methyl-6-propionylamino-benzoic acid is unique due to the specific positioning of the methyl and propionylamino groups, which confer distinct chemical and physical properties. This unique structure allows for specific interactions with molecular targets and enables its use in a wide range of applications .
Properties
CAS No. |
66232-48-2 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-methyl-6-(propanoylamino)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c1-3-9(13)12-8-6-4-5-7(2)10(8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
InChI Key |
XAWGJRUQOMBVSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.